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Compound of Interest

Compound Name: 2,3,4-Trimethyl-3-pentanol

Cat. No.: B156913

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and spectroscopic characterization of 2,3,4-trimethyl-3-pentanol. The
information is intended for researchers, scientists, and professionals in the field of drug
development and organic chemistry.

Chemical Identity and Physical Properties

2,3,4-Trimethyl-3-pentanol, a tertiary alcohol, is also known by synonyms such as 1,1-
Diisopropylethanol and Diisopropylmethylcarbinol.[1][2] It is classified as a tertiary alcohol
because the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other
carbon atoms.[1][3] This branched structure consists of a five-carbon pentane chain with
methyl groups at the second, third, and fourth positions.[1] It typically appears as a colorless to
light brown or yellow liquid with a characteristic fruity odor and has limited solubility in water but
is soluble in organic solvents.[1][2]

Table 1: Chemical Identifiers for 2,3,4-Trimethyl-3-pentanol
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Identifier Value
IUPAC Name 2,3,4-trimethylpentan-3-ol
CAS Number 3054-92-0[4]

Molecular Formula

CsH1s0[4]

Molecular Weight 130.23 g/mol [2][5]

nehl INChI=1S/C8H180/c1-6(2)8(5,9)7(3)4/h6-
7,9H,1-5H3[1][4]

InChlKey PLSMHHUFDLYURK-UHFFFAOY SA-N[1][4]

SMILES CC(C)C(C)(0)C(C)C[1]

Table 2: Physicochemical Properties of 2,3,4-Trimethyl-3-pentanol

Property Value
Boiling Point 78 °C @ 46.00 mm Hg[2][5]
Density 0.846 - 0.850 g/cm3

Refractive Index

1.433-1.438

Flash Point

122.00 °F (TCC)

logP (o/w)

2.27

Synthesis Protocol

A common and effective method for the synthesis of tertiary alcohols such as 2,3,4-trimethyl-

3-pentanol is the Grignard reaction. This involves the reaction of a Grignard reagent with a

suitable ketone.

Experimental Protocol: Grignard Synthesis of 2,3,4-

Trimethyl-3-pentanol
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Objective: To synthesize 2,3,4-trimethyl-3-pentanol from 2,4-dimethyl-3-pentanone and
methylmagnesium bromide.

Materials:

2,4-dimethyl-3-pentanone

o Methylmagnesium bromide (3.0 M solution in diethyl ether)
e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

 Addition funnel

» Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

o Beakers and Erlenmeyer flasks

e Rotary evaporator

Procedure:

e Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir
bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream
of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

o Reagent Addition: 2,4-dimethyl-3-pentanone (1 equivalent) is dissolved in anhydrous diethyl
ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
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e Grignard Reaction: Methylmagnesium bromide solution (1.1 equivalents) is added dropwise
from the addition funnel to the stirred solution of the ketone over a period of 30 minutes. After
the addition is complete, the reaction mixture is allowed to warm to room temperature and
then gently refluxed for 1 hour.

e Quenching: The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow,
dropwise addition of a saturated aqueous solution of ammonium chloride.

o Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is
separated and extracted twice with diethyl ether. The organic layers are combined.

e Washing and Drying: The combined organic layer is washed with brine, dried over anhydrous
magnesium sulfate, and filtered.

e Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by fractional distillation to yield pure 2,3,4-
trimethyl-3-pentanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR Spectroscopy Protocol:

o Sample Preparation: A small amount of purified 2,3,4-trimethyl-3-pentanol is dissolved in
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).

o Data Acquisition: The *H NMR spectrum is acquired at room temperature. Key parameters
include a spectral width of 15 ppm, a relaxation delay of 1 second, and 16 scans.

13C NMR Spectroscopy Protocol:

o Sample Preparation: The same sample prepared for *H NMR spectroscopy is used.
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e Instrumentation: A 75 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).

o Data Acquisition: The 13C NMR spectrum is acquired with proton decoupling. Key parameters
include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number
of scans to achieve a good signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy

FTIR Spectroscopy Protocol:

o Sample Preparation: A drop of the neat liquid sample of 2,3,4-trimethyl-3-pentanol is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin
film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm~. A background
spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) Protocol:

o Sample Introduction: A dilute solution of 2,3,4-trimethyl-3-pentanol in a volatile organic
solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via
a gas chromatograph (GC-MS) for separation and introduction.

 Instrumentation: A mass spectrometer equipped with an electron ionization source.

o Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass
spectrum is scanned over a mass-to-charge (m/z) range of, for example, 40-200 amu.

Safety and Handling

2,3,4-Trimethyl-3-pentanol is a flammable liquid and vapor. It is harmful if swallowed.[2]
Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat,
should be worn when handling this chemical. All work should be conducted in a well-ventilated
fume hood.
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Chemical Structure Visualization

Caption: Chemical structure of 2,3,4-trimethyl-3-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b156913?utm_src=pdf-body
https://www.benchchem.com/product/b156913?utm_src=pdf-custom-synthesis
https://www.utsouthwestern.edu/research/core-facilities/nmrcf/assets/common-lab-solvents-as-trace-impurities.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3054920&Mask=4
https://spectrabase.com/compound/CnNd1D06s0H
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4-Trimethyl-3-pentanol
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_4-Trimethyl-3-pentanol
https://www.chemicalbook.com/SpectrumEN_3054-92-0_IR1.htm
https://www.benchchem.com/product/b156913#2-3-4-trimethyl-3-pentanol-chemical-structure
https://www.benchchem.com/product/b156913#2-3-4-trimethyl-3-pentanol-chemical-structure
https://www.benchchem.com/product/b156913#2-3-4-trimethyl-3-pentanol-chemical-structure
https://www.benchchem.com/product/b156913#2-3-4-trimethyl-3-pentanol-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156913?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

